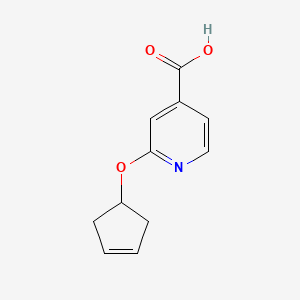

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid

Description

Properties

IUPAC Name |

2-cyclopent-3-en-1-yloxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11(14)8-5-6-12-10(7-8)15-9-3-1-2-4-9/h1-2,5-7,9H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQBEBHEVRONPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1OC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-3-en-1-yloxy)isonicotinic acid typically involves the reaction of isonicotinic acid with cyclopent-3-en-1-ol under specific conditions. One common method includes the use of a base such as triethylamine to promote the formation of the ether linkage. The reaction is usually carried out in an organic solvent like ethanol at room temperature to achieve good yields and high diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be targeted.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

Oxidation: Formation of cyclopentenone derivatives or carboxylic acids.

Reduction: Formation of cyclopentane derivatives.

Substitution: Formation of various substituted isonicotinic acid derivatives.

Scientific Research Applications

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-3-en-1-yloxy)isonicotinic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the synthesis of essential biomolecules in microbial cells, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key features of 2-(Cyclopent-3-en-1-yloxy)isonicotinic acid with structurally related compounds:

Metabolic Pathways

- Isonicotinic acid is metabolized by microorganisms via hydroxylation at C2, forming 2-hydroxyisonicotinic acid, which is further oxidized to citrazinic acid. This pathway generates intermediates like succinic acid semialdehyde .

- This compound : The ether linkage at C2 likely alters metabolic processing. Instead of hydroxylation, oxidative cleavage of the cyclopentene ring or ether bond may occur, though specific studies are lacking.

Physicochemical Properties

- Lipophilicity: The cyclopentene moiety in this compound likely increases logP (octanol-water partition coefficient) compared to isonicotinic acid, enhancing membrane permeability in biological systems.

- Acidity: The carboxylic acid group (pKa ~4.5 for isonicotinic acid) remains a strong proton donor, while the ether oxygen may act as a weak hydrogen bond acceptor.

Biological Activity

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 1355334-65-4

This compound features a cyclopentene moiety linked to an isonicotinic acid derivative, which may influence its biological properties through various biochemical interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The following mechanisms have been identified:

- Inhibition of Kinases : Similar to other isonicotinic acid derivatives, this compound may inhibit kinases involved in cell signaling pathways, which can affect cell proliferation and survival.

- Modulation of GABA Receptors : Preliminary studies suggest that compounds with similar structures can modulate GABA receptors, potentially influencing neurotransmitter activity and offering neuroprotective effects.

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, which may extend to this compound.

Anticancer Properties

Research indicates that derivatives of isonicotinic acid exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds that target the cell cycle or apoptosis pathways show significant efficacy against various cancer types.

| Study | Cancer Type | Effect Observed | Reference |

|---|---|---|---|

| A | Breast Cancer | Induction of apoptosis | |

| B | Lung Cancer | Inhibition of cell proliferation |

Antimicrobial Effects

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 32 µg/mL |

| Escherichia coli | Moderate inhibition | 64 µg/mL |

Case Studies

- Case Study on Anticancer Activity : A study conducted on a series of isonicotinic acid derivatives, including this compound, demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

- Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties against a panel of bacterial strains. The results indicated that the compound exhibited notable activity against resistant strains, suggesting a potential role in combating antibiotic resistance.

Research Findings and Applications

Recent research has highlighted the potential applications of this compound in various fields:

- Medicinal Chemistry : The compound serves as a lead for designing new drugs targeting cancer and infectious diseases.

- Neuroscience : Its possible modulation of GABA receptors opens avenues for developing treatments for neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclopent-3-en-1-yloxy)isonicotinic acid, and how can purity be optimized during synthesis?

- Methodological Answer : A two-step approach is typically employed: (i) functionalization of isonicotinic acid via nucleophilic substitution with cyclopent-3-en-1-ol under Mitsunobu or base-mediated conditions, and (ii) purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). For purity >95%, advanced separation technologies like preparative HPLC (C18 column, acetonitrile/water mobile phase) are recommended. Stability during synthesis must be monitored due to the reactive cyclopentene moiety .

Q. How can researchers address the lack of reported physicochemical data (e.g., solubility, melting point) for this compound?

- Methodological Answer : Empirical determination via differential scanning calorimetry (DSC) for melting point and dynamic light scattering (DLS) for solubility in polar/non-polar solvents. Computational tools like COSMO-RS can predict solubility profiles. Note that discrepancies may arise due to isomerism in the cyclopentene ring, requiring stereochemical validation via NMR (e.g., NOESY for spatial proximity analysis) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved P95 respirators for particulate filtration and chemical-resistant gloves (e.g., nitrile). Avoid aqueous waste discharge; instead, neutralize acidic groups with sodium bicarbonate before disposal. Acute toxicity data gaps necessitate in vitro cytotoxicity screening (e.g., MTT assay on HepG2 cells) prior to in vivo studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s stability under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) can model hydrolysis pathways of the ether linkage. Experimental validation via pH-stability studies (pH 2–12, 25–60°C) with LC-MS monitoring is required. Conflicting data may arise from solvent polarity effects, which can be mitigated using ionic strength buffers .

Q. What strategies are effective for analyzing potential degradation products during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with UPLC-QTOF-MS for degradation product identification. Focus on oxidative cleavage of the cyclopentene ring (e.g., epoxide formation) and ester hydrolysis. Use forced degradation (UV light, H2O2) to isolate and characterize impurities .

Q. How can the compound’s bioactivity be systematically explored despite limited toxicological data?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition screens for kinases or carboxylases) guided by structural analogs (e.g., isonicotinic acid derivatives). For mechanistic studies, employ SPR (surface plasmon resonance) to assess binding affinity to putative targets. Cross-validate findings with transcriptomic profiling (RNA-seq) in model organisms .

Experimental Design & Data Interpretation

Q. What statistical frameworks are suitable for reconciling conflicting solubility data across studies?

- Methodological Answer : Apply multivariate ANOVA to account for variables like solvent purity, temperature, and measurement techniques (e.g., shake-flask vs. potentiometric titration). Meta-analysis of published data with Bayesian inference can identify systematic biases .

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer : Synthesize derivatives with modifications to the cyclopentene ring (e.g., saturation, substituents) and isonicotinic acid core (e.g., halogenation). Use hierarchical clustering (PCA or PLS-DA) to correlate structural features with bioactivity. Include negative controls (e.g., unsubstituted isonicotinic acid) to isolate scaffold-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.